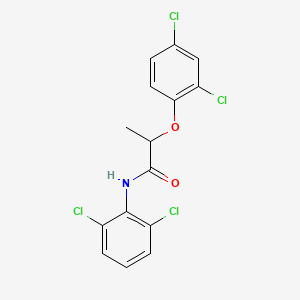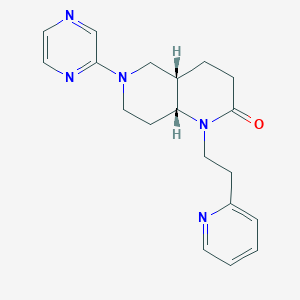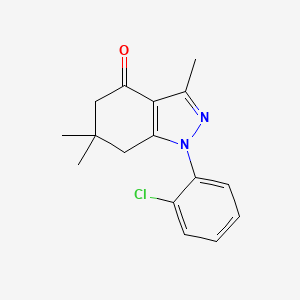![molecular formula C24H23NO2 B5315982 N-(1-phenylethyl)-2-[(3-phenyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5315982.png)
N-(1-phenylethyl)-2-[(3-phenyl-2-propen-1-yl)oxy]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-phenylethyl)-2-[(3-phenyl-2-propen-1-yl)oxy]benzamide, commonly known as PPAP, is a synthetic compound that has gained significant attention in recent years due to its potential applications in various fields, including medicine, neuroscience, and psychology. PPAP is a member of the phenylethylamine class of compounds and has been shown to have a range of biochemical and physiological effects.
作用機序
PPAP is thought to exert its effects by increasing the release and inhibiting the reuptake of dopamine and norepinephrine in the brain. It may also act as a monoamine oxidase inhibitor, which could further increase the levels of these neurotransmitters.
Biochemical and Physiological Effects:
PPAP has been shown to have a range of biochemical and physiological effects, including increasing the levels of dopamine and norepinephrine in the brain, improving cognitive function, and reducing oxidative stress. It has also been shown to have anti-inflammatory and analgesic effects.
実験室実験の利点と制限
PPAP has several advantages for use in lab experiments, including its ability to cross the blood-brain barrier and its relatively low toxicity. However, its psychoactive effects may limit its use in certain experiments, and its mechanism of action is not fully understood.
将来の方向性
There are several potential future directions for research on PPAP. One area of interest is its potential applications in the treatment of neurological and psychiatric disorders, such as depression, anxiety, and Parkinson's disease. Other areas of interest include its effects on memory and learning, as well as its potential as a nootropic or cognitive enhancer. Further research is also needed to fully understand its mechanism of action and to develop more effective synthesis methods.
合成法
PPAP can be synthesized using a variety of methods, including the reductive amination of 2-benzoylbenzaldehyde with 3-phenylpropenal, followed by the reaction of the resulting imine with phenethylamine. Other methods include the reduction of 2-nitrobenzaldehyde with sodium borohydride, followed by the reaction of the resulting nitroalkane with phenethylamine.
科学的研究の応用
PPAP has been extensively studied for its potential applications in medicine and neuroscience. It has been shown to have neuroprotective, antidepressant, and cognitive-enhancing effects in animal models. PPAP has also been shown to increase dopamine and norepinephrine levels in the brain, which may explain its psychoactive effects.
特性
IUPAC Name |
N-(1-phenylethyl)-2-[(E)-3-phenylprop-2-enoxy]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO2/c1-19(21-14-6-3-7-15-21)25-24(26)22-16-8-9-17-23(22)27-18-10-13-20-11-4-2-5-12-20/h2-17,19H,18H2,1H3,(H,25,26)/b13-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFYUYWJXBXBQGE-JLHYYAGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2OCC=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2OC/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(2-methyl-1H-imidazol-1-yl)-1-[4-(1H-pyrazol-4-yl)butanoyl]piperidine-4-carboxylic acid](/img/structure/B5315901.png)
![3-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)phenol](/img/structure/B5315907.png)
![4-[7-acetyl-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl acetate](/img/structure/B5315913.png)
![2-fluoro-N-[1-(4-pyridinyl)ethyl]benzamide](/img/structure/B5315918.png)

![N~1~-({2-[4-(2-methylphenyl)piperazin-1-yl]pyridin-3-yl}methyl)glycinamide](/img/structure/B5315928.png)
![5-{3-[(2-fluorobenzyl)oxy]benzylidene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5315946.png)
![1-(2-furylmethyl)-5-({1-[2-(2-methyl-1-piperidinyl)-2-oxoethyl]-1H-indol-3-yl}methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5315948.png)
![4-({4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-[2-(1-piperidinyl)ethyl]-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B5315954.png)
![N-(4-methoxyphenyl)-4-[(4-methoxyphenyl)sulfonyl]-1-piperazinecarboxamide](/img/structure/B5315962.png)


![N'-(4-hydroxy-1-phenylbicyclo[2.2.2]oct-2-ylidene)-4-methylbenzenesulfonohydrazide](/img/structure/B5315974.png)
